1-(4-bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea
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Description
1-(4-bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea is a useful research compound. Its molecular formula is C19H20BrN3OS and its molecular weight is 418.35. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Compound Synthesis
The compound 1-(4-bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea is of interest in the field of organic synthesis, where its bromophenyl and thiourea components play a crucial role. In a study, reactions of brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea were explored under basic conditions. These reactions showcased the potential of using brominated compounds and thioureas in forming novel chemical structures through processes like the Eschenmoser coupling reaction, indicating the chemical versatility and reactivity of such compounds (Kammel et al., 2015).
Pharmacological Activities
The pharmacological profile of compounds similar to this compound has been a subject of research, particularly in the context of antimicrobial, anti-inflammatory, and antiviral activities. Nitrosubstituted acyl thioureas have been synthesized and evaluated for their anti-cancer potencies, DNA interaction studies, and other biological activities, showcasing the potential of thiourea derivatives in medical chemistry for developing new therapeutic agents (Tahir et al., 2015).
Crystal Structure and Molecular Interaction
The study of crystal structures of related compounds, such as metobromuron (a phenylurea herbicide), reveals how the arrangement of molecules in the solid state and their interactions can influence the compound's properties. This knowledge is essential for designing compounds with desired physical and chemical characteristics (Kang et al., 2015).
Bioavailability and Drug Development
Research on improving the oral bioavailability of specific thiourea compounds, such as HI-443, a non-nucleoside reverse transcriptase inhibitor with potent anti-HIV activity, highlights the importance of formulation strategies in drug development. A novel formulation led to a significant improvement in oral bioavailability, indicating that chemical modifications and formulation approaches can enhance the therapeutic potential of thiourea derivatives (Uckun et al., 2007).
Molecular Docking and Biological Interactions
The synthesis and characterization of thiourea derivatives for studying their interactions with biological molecules, such as DNA, offer insights into the molecular basis of their biological activities. Molecular docking studies help in understanding the binding affinities and modes of action of these compounds, which is crucial for drug design and discovery processes (Mushtaque et al., 2016).
Properties
IUPAC Name |
1-(4-bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3OS/c1-12-16(17-11-15(24-2)7-8-18(17)22-12)9-10-21-19(25)23-14-5-3-13(20)4-6-14/h3-8,11,22H,9-10H2,1-2H3,(H2,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRMVSFCNVDTQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCNC(=S)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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